tert-Butyl 4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC15858644
Molecular Formula: C19H31N3O2S
Molecular Weight: 365.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H31N3O2S |
|---|---|
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | tert-butyl 4-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C19H31N3O2S/c1-14-15(25-19(5,6)7)8-9-16(20-14)21-10-12-22(13-11-21)17(23)24-18(2,3)4/h8-9H,10-13H2,1-7H3 |
| Standard InChI Key | SFVPJODQXATMKR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)SC(C)(C)C |
Introduction
tert-Butyl 4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound belonging to the class of piperazine derivatives. It features a unique structure that includes a tert-butyl group, a pyridine ring, and a piperazine moiety, with the presence of a tert-butylthio group enhancing its chemical properties. This compound is of interest in medicinal chemistry and drug development due to its potential biological activities.
Key Chemical Features:
-
Molecular Formula: Not explicitly provided in the available literature.
-
Molecular Weight: Not explicitly provided in the available literature.
-
Functional Groups: tert-Butyl, pyridine ring, piperazine moiety, tert-butylthio group.
Synthesis
The synthesis of tert-Butyl 4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate involves several key steps that require careful control of reaction conditions, including temperature, solvent choice, and reaction time. Advanced techniques such as chromatography may be employed for purification.
Synthesis Steps:
-
Starting Materials: Typically involve piperazine and pyridine derivatives.
-
Reaction Conditions: Controlled temperatures and inert atmospheres are often used to minimize side reactions.
-
Purification Methods: Techniques like chromatography are used to ensure high purity of the final product.
Biological Activities and Applications
While specific biological activities of tert-Butyl 4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate are not detailed in the available literature, compounds with similar structures are investigated for their potential in medicinal chemistry, including anticancer properties. The unique combination of functional groups in this compound may contribute to its effectiveness in modulating biological pathways.
Potential Applications:
-
Medicinal Chemistry: As an intermediate in drug development.
-
Biological Research: Investigated for potential biological activities.
Comparison with Similar Compounds
Compounds similar to tert-Butyl 4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate include other piperazine derivatives with different functional groups. For example, tert-Butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate is recognized for its applications in synthesizing pharmaceutical agents.
Comparison Table:
| Compound Name | Key Features | Biological Activities |
|---|---|---|
| tert-Butyl 4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate | tert-Butylthio group, pyridine ring, piperazine moiety | Potential medicinal applications |
| tert-Butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate | Cyano group, pyridine ring, piperazine moiety | Intermediate in pharmaceutical synthesis |
| tert-Butyl 4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate | tert-Butylthio group, different methyl position | Investigated for anticancer properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume